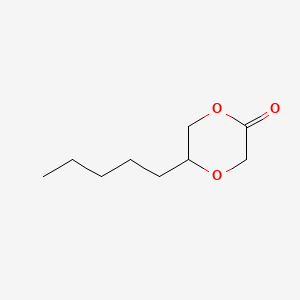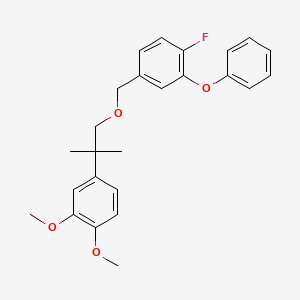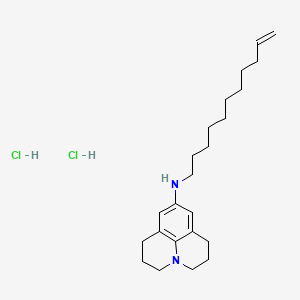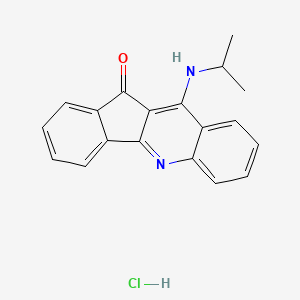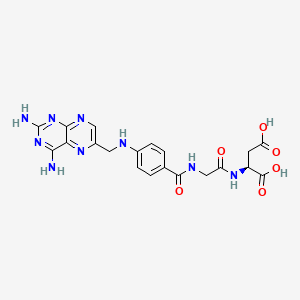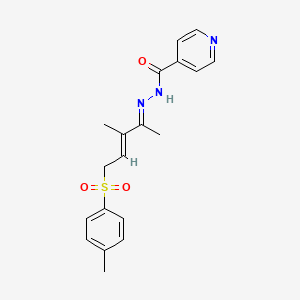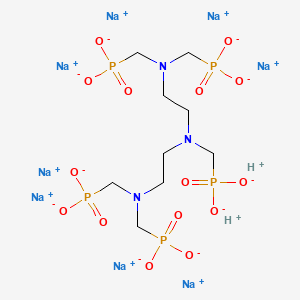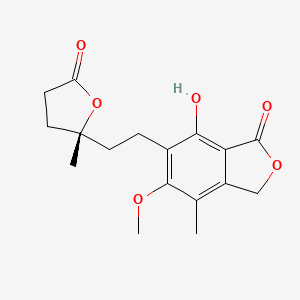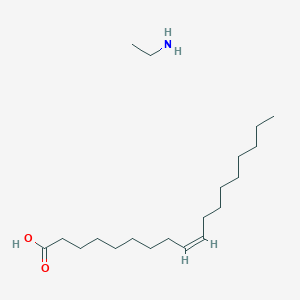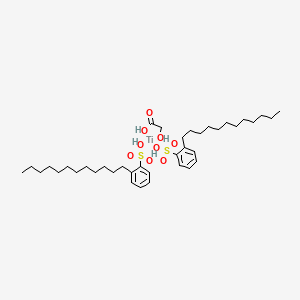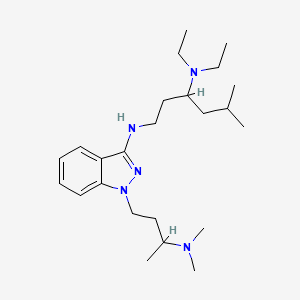
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(1-piperidinylmethyl)-, oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(1-piperidinylmethyl)-, oxalate is a complex organic compound that belongs to the class of diazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(1-piperidinylmethyl)-, oxalate typically involves multi-step organic reactions. The process may start with the preparation of the pyrido-diazepine core, followed by the introduction of the piperidinylmethyl group. Common reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents into the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds of this class are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain biological targets, making them candidates for drug development.
Medicine
In medicine, similar compounds have been investigated for their therapeutic potential in treating conditions such as anxiety, depression, and other neurological disorders. Their ability to interact with specific receptors in the brain makes them of particular interest.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(1-piperidinylmethyl)-, oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known diazepine used as an anxiolytic.
Clonazepam: Another diazepine with anticonvulsant properties.
Lorazepam: Used for its sedative and anxiolytic effects.
Uniqueness
What sets 5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(1-piperidinylmethyl)-, oxalate apart is its unique structure, which may confer distinct biological activities and chemical reactivity compared to other diazepines. Its specific substituents and functional groups can lead to different interactions with biological targets, making it a unique compound for research and development.
Propiedades
Número CAS |
88350-74-7 |
|---|---|
Fórmula molecular |
C16H18N4O6 |
Peso molecular |
362.34 g/mol |
Nombre IUPAC |
oxalic acid;8-(piperidin-1-ylmethyl)pyrido[2,3-e][1,3]diazepine-5,9-dione |
InChI |
InChI=1S/C14H16N4O2.C2H2O4/c19-13-11-5-4-6-15-12(11)14(20)18(9-16-13)10-17-7-2-1-3-8-17;3-1(4)2(5)6/h4-6,9H,1-3,7-8,10H2;(H,3,4)(H,5,6) |
Clave InChI |
UHYMKODQGVBAKU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CN2C=NC(=O)C3=C(C2=O)N=CC=C3.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


